3-methoxyprop-2-enoic acid
Description
Properties
CAS No. |
6162-52-3 |
|---|---|
Molecular Formula |
C4H6O3 |
Molecular Weight |
102.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methoxyprop 2 Enoic Acid and Its Derivatives
Classical Approaches for Carbon-Carbon Bond Formation
Traditional methods for constructing the carbon framework of 3-methoxyprop-2-enoic acid primarily rely on condensation and olefination reactions, followed by the hydrolysis of an ester intermediate. These techniques have long been the bedrock of organic synthesis for this class of compounds.
Knoevenagel Condensation Strategies and Optimization
The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, particularly for α,β-unsaturated products. wikipedia.org The reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing this compound precursors, this typically involves the reaction of an aldehyde, such as methoxyacetaldehyde, with a compound containing an active methylene (B1212753) group, like malonic acid or its esters.
A significant variant is the Doebner modification, which utilizes pyridine (B92270) as a solvent and catalyst. When one of the activating groups on the nucleophile is a carboxylic acid (e.g., malonic acid), the condensation is frequently followed by decarboxylation to yield the α,β-unsaturated acid directly. wikipedia.orgorganic-chemistry.org
Optimization of the Knoevenagel condensation is a subject of extensive research, aiming to improve yields, reduce reaction times, and employ milder, more environmentally benign conditions. nih.govresearchgate.net Key areas of optimization include the choice of catalyst, solvent, and energy input. Weakly basic amines like piperidine (B6355638) are traditional catalysts, but various other systems, including ammonium (B1175870) salts and heterogeneous catalysts, have been successfully employed. wikipedia.orgnih.gov The solvent choice can also be critical; protic solvents are often found to be more effective than aprotic ones due to their ability to stabilize intermediates. nih.gov Modern approaches have also incorporated microwave-assisted synthesis to accelerate the reaction, offering a reliable and reproducible method that can limit side reactions like the decarboxylation of phenolic acid products. frontiersin.org
| Aldehyde Substrate | Active Methylene Compound | Catalyst/Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks / Ethanol | Room Temperature, 5 min | 100% | nih.gov |
| p-Hydroxybenzaldehydes | Malonic Acid | Piperidine / DMF | Microwave, 90°C, 30 min | 85-92% | frontiersin.org |
| Various Aldehydes | Malononitrile | Nitrogen-Rich Porous Polymer / H₂O | Room Temperature | 99% | researchgate.net |
| Acrolein | Malonic Acid | Pyridine | Reflux | N/A (Product: trans-2,4-pentadienoic acid) | wikipedia.org |
Wittig Olefination and Phosphonate-Based Variants
The Wittig reaction and its phosphonate-based modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and versatile methods for creating carbon-carbon double bonds with high stereocontrol. These reactions involve the coupling of a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound.
To synthesize derivatives of this compound, one could envision reacting a stabilized phosphorus ylide, such as (carboethoxymethylidene)triphenylphosphorane, with methoxyacetaldehyde. The HWE reaction is particularly well-suited for creating α,β-unsaturated esters, which are direct precursors to the target acid. This variant typically employs a phosphonate ester that is deprotonated with a base to form a nucleophilic carbanion, which then reacts with an aldehyde. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification. Furthermore, the HWE reaction often exhibits high E-selectivity, yielding the trans-alkene, which is typically the more stable isomer for acrylic acid derivatives.
The synthesis of phosphorus-containing acrylate (B77674) monomers, which are precursors to polyacids, often involves reactions like the Michaelis–Arbuzov reaction followed by hydrolysis. mdpi.com These monomers can be synthesized via several routes, including the functionalization of the methyl group of methacrylates. mdpi.com
Hydrolysis of Corresponding Esters: Mechanistic Insights
The final step in many synthetic sequences towards this compound is the hydrolysis of its corresponding ester. This transformation can be achieved under either acidic or basic conditions, with each having distinct mechanistic features and practical implications. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): This is the most common method for ester hydrolysis. ucoz.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the alkoxide (RO⁻) as the leaving group to form a carboxylic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base present (either hydroxide or the expelled alkoxide) to form a carboxylate salt. masterorganicchemistry.comchemistrysteps.com This final deprotonation step is effectively irreversible and drives the entire reaction to completion. ucoz.comchemistrysteps.com To obtain the final carboxylic acid, a separate acidification step (workup) is required to protonate the carboxylate salt. masterorganicchemistry.com
Acid-Catalyzed Hydrolysis: Acid-catalyzed ester hydrolysis is the reverse of Fischer esterification. chemistrysteps.com The reaction is an equilibrium process, and to favor the hydrolysis products, it is typically carried out with a large excess of water. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack. libretexts.org A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule, and deprotonation of the resulting carbonyl regenerates the acid catalyst and yields the carboxylic acid. libretexts.org The reversibility of this process can be a practical drawback, sometimes requiring the removal of the alcohol byproduct to shift the equilibrium. chemistrysteps.com
The rate of hydrolysis can be influenced by substituents on the ester. For unsaturated esters where the double bond is conjugated with the carbonyl group, the steric effects can be more significant than for saturated esters. rsc.org
Catalytic Synthesis Pathways
Modern synthetic chemistry has increasingly turned to catalytic methods to forge carbon-carbon bonds with high efficiency, selectivity, and functional group tolerance. These pathways offer powerful alternatives to classical methods for synthesizing this compound and its derivatives.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly using palladium, has revolutionized the formation of C–C bonds. Several cross-coupling reactions are applicable to the synthesis of substituted acrylates.
The Suzuki cross-coupling reaction is a robust method that involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org For the synthesis of α,β-unsaturated esters, this could involve coupling a vinylic boronic acid or ester with a suitable partner. A notable application involves the palladium-catalyzed coupling of potassium (hetero)aryltrifluoroborates with α-arylsulfonyloxyacrylates to produce a range of α-aryl substituted acrylates. rsc.org This method demonstrates broad substrate scope and proceeds under mild conditions. rsc.org Similarly, B-alkyl Suzuki cross-coupling reactions can furnish α-alkyl substituted acrylates. rsc.org
Other palladium-catalyzed reactions have also been developed. For instance, a direct cross-coupling reaction between simple olefins and acrylates can be achieved using a Pd(II) catalyst, providing a direct route to dienoates. acs.org This C-H activation strategy is highly atom-economical. rsc.org
| Coupling Partners | Catalyst System | Product Type | Key Features | Reference |
|---|---|---|---|---|
| α-arylsulfonyloxyacrylates + Potassium (hetero)aryltrifluoroborates | Pd(OAc)₂ / SPhos, Cs₂CO₃ | α-(hetero)aryl substituted acrylates | Broad substrate scope, mild conditions | rsc.org |
| Arylboronic acids + α-diazoesters | Pd catalyst / O₂ (reoxidant) | E-α,β-diarylacrylates | Good yields, high E-to-Z selectivity | organic-chemistry.org |
| Simple olefins + Acrylates | Pd(OAc)₂ / Ag₂CO₃ | Dienoates (Butadienes) | Direct C-H activation, atom-economical | acs.orgrsc.org |
| Aryl(dimethyl)silanols + Aryl iodides/bromides | Pd catalyst / Cs₂CO₃ or CsOH·H₂O | Biaryls (general method) | Effective for electron-rich silanols | organic-chemistry.org |
Metathesis Reactions for Olefin Construction
Olefin metathesis is a catalytic reaction that involves the redistribution of carbon-carbon double bonds. mdpi.com For the synthesis of α,β-unsaturated acids and esters, cross-metathesis (CM) is the most relevant variant. CM involves the reaction of two different olefins to form new olefin products. rsc.org
The synthesis of this compound derivatives can be achieved by the cross-metathesis of a simple, readily available olefin with a functionalized olefin partner. For example, reacting an olefin with acrylic acid or an acrylate ester in the presence of a suitable catalyst can construct the desired unsaturated system. rsc.orgnih.gov Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs second-generation catalysts, are highly effective for these transformations due to their remarkable functional group tolerance and activity. rsc.orgnih.gov
A common strategy involves the CM of a terminal olefin (a Type I olefin, which is reactive) with an electron-deficient olefin like an acrylate (a Type II olefin, which is less reactive but more selective). rsc.org This pairing often leads to high yields of the desired cross-metathesis product, driven by the formation of a volatile byproduct like ethylene. rsc.org This modular approach has been successfully used to prepare a variety of functionalized esters and has even been applied to modify complex biomolecules like cellulose. rsc.orgnih.govrsc.org
Stereoselective Synthesis Protocols
The precise three-dimensional arrangement of atoms in a molecule is crucial, especially in the context of biologically active compounds where specific stereoisomers dictate efficacy. In the synthesis of this compound and its derivatives, achieving control over the geometry of the carbon-carbon double bond ((E)/(Z) isomerism) and the configuration of stereocenters in its analogues is of paramount importance.
The (E)-isomer of this compound is frequently the more desired and thermodynamically stable form. Consequently, numerous synthetic strategies have been developed to ensure its selective formation.
A primary and highly effective method is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone and is well-regarded for producing (E)-alkenes with high selectivity. wikipedia.orgnumberanalytics.com For synthesizing esters of (E)-3-methoxyprop-2-enoic acid, a typical approach involves reacting methyl (dialkoxyphosphinyl)acetate with a suitable aldehyde. The use of stabilized phosphonate ylids, which are less reactive but more selective than their phosphonium (B103445) ylide counterparts in the Wittig reaction, is key to favoring the (E)-product. wikipedia.orgalfa-chemistry.com The reaction mechanism often allows for equilibration to the more stable (E)-isomer, and conditions such as the use of NaH in THF are commonly employed to maximize this outcome. wikipedia.org
Another classical approach is the Claisen condensation . This method involves the base-catalyzed reaction between two ester molecules. For this specific target, the condensation of methyl acetate (B1210297) and methyl formate (B1220265) in the presence of a strong base like sodium methoxide (B1231860) yields a β-oxo ester intermediate. Subsequent O-methylation of this intermediate, often using dimethyl sulfate, provides the (E)-3-methoxyprop-2-enoate, with the (E)-isomer being the thermodynamically favored product.
More modern methods also provide excellent (E)-selectivity. For instance, a trimethylamine-catalyzed 1,3-hydrogen migration of a β-phosphoroxylated allylic ester can yield the corresponding (E)-α,β-unsaturated ester with greater than 99% (E)-stereoselectivity. This approach demonstrates a one-pot transformation from readily available chloroacetoacetates.
Below is a table summarizing key methods for achieving high (E)-selectivity.
Table 1: Methods for High (E)-Selectivity in 3-Methoxyprop-2-enoate Synthesis| Method | Reactants | Key Reagents/Conditions | Typical (E)-Selectivity |
|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ester, Aldehyde | NaH, THF | Often >95% wikipedia.org |
| Claisen Condensation | Methyl acetate, Methyl formate | 1. NaOMe2. (CH₃)₂SO₄ | High (thermodynamic control) |
| Catalytic 1,3-H Migration | β-phosphoroxylated allylic ester | Et₃N, Acetonitrile | >99% |
The synthesis of analogues of this compound, particularly those found in complex natural products like the strobilurin fungicides, requires precise control over multiple stereocenters. niscpr.res.inlew.ro This necessitates the use of advanced stereoselective techniques to control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry.
Chiral auxiliaries are a well-established strategy for inducing chirality. wikipedia.orgsigmaaldrich.com In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones are a prominent example, widely used to direct the stereochemistry of aldol (B89426), alkylation, and other reactions with high diastereoselectivity. researchgate.netresearchgate.net After the key bond formation, the auxiliary is cleaved and can often be recovered for reuse, leaving behind an enantiomerically enriched product. Other auxiliaries, such as pseudoephedrine amides and Oppolzer's camphorsultam, have also been employed effectively in a variety of asymmetric transformations. wikipedia.org
Asymmetric catalysis is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. This field includes metal-based catalysts and organocatalysts. For example, chiral Schiff base-metal complexes have been developed for catalytic asymmetric reactions like alkylations and aldol additions. kobe-u.ac.jp Organocatalysis, which uses small, metal-free organic molecules to induce chirality, has also emerged as a powerful tool. For instance, chiral secondary amines can catalyze reactions of α,β-unsaturated aldehydes to form products with high enantioselectivity through iminium-ion activation. mdpi.com These methods are crucial in the synthesis of complex molecules where multiple stereocenters need to be set precisely, such as in the total synthesis of various natural products. mdpi.com
Substrate-controlled synthesis is another key strategy where the inherent chirality in a starting material is used to direct the formation of new stereocenters. This is common in the synthesis of complex targets where a chiral fragment, often from the "chiral pool" of naturally available enantiopure substances, influences the stereochemical course of subsequent reactions. tcichemicals.com
Emerging Synthetic Techniques
To improve efficiency, safety, and sustainability, chemists are continually developing new synthetic methodologies. One-pot reactions, multicomponent reactions, and flow chemistry are at the forefront of these innovations, offering significant advantages over traditional multi-step batch syntheses.
One-pot reactions , where sequential transformations occur in a single reactor without the isolation of intermediates, streamline synthetic processes, reduce solvent waste, and save time and resources. A Lewis acid-promoted cascade reaction of cyclopropenes, for example, allows for the sequential addition of two nucleophiles in a one-pot process to generate complex cyclic ethers stereoselectively. rsc.org Such principles can be applied to build complex molecular architectures onto a this compound framework.
Multicomponent reactions (MCRs) are even more efficient, combining three or more starting materials in a single step to form a product that incorporates structural elements from each reactant. mdpi.commdpi.com This approach rapidly generates molecular complexity and is highly atom-economical. While a specific MCR for the direct synthesis of the parent this compound is not prominent, MCRs like the Ugi, Passerini, or Biginelli reactions are powerful tools for creating diverse libraries of complex derivatives. mdpi.commdpi.com For example, the β-methoxyacrylate pharmacophore has been incorporated into novel compounds using such strategies to explore new biologically active molecules. nih.gov
Flow chemistry , or continuous-flow synthesis, involves performing reactions in a continuously moving stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates automation and scalability.
The Horner-Wadsworth-Emmons reaction, a cornerstone for the (E)-selective synthesis of 3-methoxyprop-2-enoates, is particularly well-suited to flow chemistry. Reagents can be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated reactor coil for a defined residence time, allowing for rapid and efficient production. This setup enables the safe in-situ generation and immediate use of reactive intermediates like phosphonate carbanions. The application of chiral auxiliaries in continuous flow processes is also a growing area of research, combining the benefits of stereocontrol with the efficiency of flow synthesis. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 3 Methoxyprop 2 Enoic Acid
Reactivity of the Methoxy (B1213986) Substituent
Ether Cleavage and Functional Group Interconversions
The presence of both an ether and a carboxylic acid group on a conjugated scaffold allows for a variety of chemical transformations. The interconversion of these functional groups is a key aspect of the synthetic utility of 3-methoxyprop-2-enoic acid.
Ethers are generally unreactive but can be cleaved under strongly acidic conditions. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to proceed via protonation of the ether oxygen. libretexts.orglibretexts.org This creates a good leaving group (methanol). The subsequent step depends on the reaction conditions and the nature of the substrate. For a primary ether like this, a nucleophilic attack by the halide ion (I⁻ or Br⁻) at the methyl group would occur through an SN2 mechanism, yielding 3-hydroxyprop-2-enoic acid (β-formylacrylic acid) and a methyl halide. masterorganicchemistry.comyoutube.com
The carboxylic acid moiety can be readily converted into other functional groups. vanderbilt.edu Standard esterification procedures, such as treatment with an alcohol in the presence of an acid catalyst, would yield the corresponding ester. Conversion to a more reactive acyl chloride is achievable using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then be reacted with amines to form amides or with alcohols to form esters under milder conditions.
The table below summarizes key functional group interconversions.
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |
| Methoxy (Ether) | HI or HBr | Hydroxyl | Ether Cleavage |
| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | Esterification |
| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | Acylation |
| Acyl Chloride | Amine | Amide | Acylation |
Cyclization Reactions and Heterocycle Formation
The conjugated system of this compound, acting as a Michael acceptor, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The electron-withdrawing carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the basis for numerous cyclization strategies.
The general approach involves the reaction of this compound with a dinucleophile. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazolidinone or pyrazolone (B3327878) structures. Similarly, reaction with urea (B33335) or thiourea (B124793) could be employed to synthesize pyrimidine-based heterocycles. The initial Michael addition is often followed by an intramolecular condensation/cyclization, leading to the heterocyclic ring. The specific outcome is highly dependent on the nucleophile and the reaction conditions. While direct examples with this compound are specialized, the reactivity of analogous β-aroyl acrylic acids in heterocyclic synthesis is well-documented, proceeding through Michael addition pathways to form pyridines, pyrimidines, and other systems. researchgate.netresearchgate.net
Annulation Strategies Leading to Fused Ring Systems
Annulation, or ring-forming, strategies can be employed to construct fused heterocyclic systems using this compound as a building block. These strategies typically involve a sequence of reactions where the acid or its derivatives first participate in forming one ring, which then undergoes a subsequent cyclization to form an adjacent, fused ring.
A plausible annulation strategy would involve the reaction of a cyclic nucleophile with this compound. For example, a cyclic β-enaminone could react via Michael addition at the β-position of the acid. The resulting intermediate possesses functional groups that can undergo an intramolecular cyclization, such as condensation between the ketone of the original enaminone and a group derived from the acid moiety, to form a fused bicyclic system. Such strategies, often catalyzed by Lewis acids or photoredox catalysts, are powerful methods for creating complex molecular architectures from simple precursors. researchgate.net
Synthesis of Imidazo[1,2-a]pyrimidine (B1208166) Derivatives and Related Heterocycles
Imidazo[1,2-a]pyrimidines are a class of fused heterocycles with significant interest in medicinal chemistry. nih.govmdpi.comdergipark.org.tr Their synthesis typically involves the condensation of a 2-aminopyrimidine (B69317) with an α-haloketone or a related 1,2-dicarbonyl compound. nih.gov
Direct synthesis of an imidazo[1,2-a]pyrimidine core from this compound is not a standard transformation. However, the acid can be considered a potential precursor after suitable chemical modification. A hypothetical route would involve converting this compound into a 1,3-dicarbonyl equivalent. For example, after esterification, a Claisen condensation could potentially be used to introduce a second carbonyl group. This resulting β-keto ester could then, in principle, react with 2-aminopyrimidine to undergo the characteristic cyclocondensation to form the desired fused heterocyclic system. Such multi-step conversions highlight the versatility of the starting acid as a scaffold for more complex targets.
| Reactant 1 | Reactant 2 | Product Heterocycle (Example) | Key Reaction Steps |
| This compound | Hydrazine | Pyrazolone derivative | Michael Addition, Intramolecular Cyclization |
| This compound | 2-Aminopyrimidine | Imidazo[1,2-a]pyrimidine (Hypothetical) | Multi-step conversion to β-dicarbonyl, Cyclocondensation |
Oxidation and Reduction Processes of the Molecular Scaffold
The molecular framework of this compound offers sites for both oxidation and reduction.
Reduction: The carbon-carbon double bond can be readily reduced through catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C) with hydrogen gas will saturate the double bond to yield 3-methoxypropanoic acid. The carboxylic acid group is more resistant to reduction but can be converted to a primary alcohol, 3-methoxypropan-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. fiveable.me Borane (BH₃) is also effective for selectively reducing carboxylic acids. fiveable.me
Oxidation: The alkene double bond is susceptible to oxidation. Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide, methyl 2,3-epoxy-3-methoxypropanoate (after initial esterification). More vigorous oxidation using agents like ozone (O₃) followed by a reductive or oxidative workup would cleave the double bond, yielding smaller carbonyl-containing fragments.
The table below details potential oxidation and reduction reactions.
| Process | Target Site | Reagent(s) | Product(s) |
| Reduction | Alkene (C=C) | H₂, Pd/C | 3-Methoxypropanoic acid |
| Reduction | Carboxylic Acid | LiAlH₄ | 3-Methoxypropan-1-ol |
| Oxidation | Alkene (C=C) | m-CPBA | Epoxide derivative |
| Oxidation | Alkene (C=C) | O₃; then DMS or Zn/H₂O | Methoxyacetaldehyde and Glyoxylic acid |
Derivatives, Analogues, and Structural Diversification
Systematic Modifications of the Alkoxy Group
The alkoxy group in 3-methoxyprop-2-enoic acid is a key site for systematic modification, allowing for the synthesis of a variety of 3-alkoxyprop-2-enoic acids. These modifications can influence the electronic and steric properties of the molecule. A general route to such compounds involves the reaction of a β-keto ester with an appropriate orthoformate. For instance, the reaction of ethyl acetoacetate (B1235776) with triethyl orthoformate can yield the corresponding 3-ethoxyprop-2-enoic acid derivative.
Further elaboration can be seen in the synthesis of 4-substituted-3-alkoxy-2-butenoic acid esters. acs.org This process often begins with the creation of a 3-alkoxybut-2-enoate from a starting material like ethyl 4-chloroacetoacetate. Subsequent allylic bromination using N-bromosuccinimide (NBS) can introduce a leaving group, which can then be displaced by various phenols or other nucleophiles to generate a library of analogues with diverse alkoxy moieties. acs.org
Table 1: Examples of Synthesized 3-Alkoxy-2-butenoic Acid Ester Derivatives
| Starting Material | Reagents | Product |
|---|---|---|
| Ethyl acetoacetate | 1. Triethyl orthoformate, HCl2. NBS | Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate |
| Ethyl acetoacetate | 1. Trimethyl orthoformate, HCl2. NBS | Ethyl (2E)-4-bromo-3-methoxybut-2-enoate |
| Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate | Phenol, K2CO3 | Ethyl (2E)-3-ethoxy-4-phenoxybut-2-enoate |
| Ethyl (2E)-4-bromo-3-methoxybut-2-enoate | Naphthol, K2CO3 | Ethyl (2E)-3-methoxy-4-(naphthalen-1-yloxy)but-2-enoate |
Variations of the Carbon Chain and Carboxylic Acid Moiety
Modifications to the carbon backbone and the carboxylic acid group of this compound open up another avenue for structural diversification. The carbon chain can be extended or functionalized to introduce new properties. For example, related structures such as 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid (ferulic acid) nih.gov and 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid (isoferulic acid) beilstein-journals.org represent naturally occurring analogues with a substituted phenyl group attached to the carbon backbone.
The carboxylic acid moiety is readily converted into a range of functional groups. Standard esterification or amidation reactions can be employed to produce esters and amides, respectively. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding ester. Similarly, amides can be prepared by reacting the acid with an amine using a suitable coupling agent. These transformations are fundamental in the synthesis of more complex structures, including prodrugs.
Synthesis and Reactivity of Complex Conjugates and Prodrug-like Structures
The concept of a prodrug, a molecule that is converted into an active drug within the body, is a powerful strategy in medicinal chemistry. The carboxylic acid group of this compound and its analogues is an ideal handle for creating prodrug-like structures, often through the formation of ester or amide linkages.
A notable example is the synthesis of a prodrug of a ferulic acid derivative, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid. In this work, the carboxylic acid was conjugated to the dipeptide H2N-Ala-Pro. This type of conjugation aims to enhance properties such as solubility or targeted delivery. The synthesis of such peptide conjugates typically involves the activation of the carboxylic acid, for example, with a coupling reagent, followed by reaction with the amino group of the peptide.
Another approach involves the attachment of the core molecule to a polymer backbone. For instance, a drug containing a hydroxyl group can be esterified with a polymer that has pendant carboxylic acid groups. Conversely, a drug with a carboxylic acid, like this compound, could be attached to a polymer with hydroxyl or amino groups. These polymeric prodrugs can be designed to release the active compound under specific physiological conditions.
Table 2: Synthetic Strategies for Prodrug-like Structures
| Core Molecule | Conjugation Partner | Linkage Type | Synthetic Method |
|---|---|---|---|
| 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid | H2N-Ala-Pro dipeptide | Amide | Peptide coupling reaction |
| Drug with hydroxyl group | Polymer with carboxylic acid groups | Ester | Esterification |
| This compound | Polymer with hydroxyl groups | Ester | Esterification (e.g., using DCC) |
Integration into Macrocyclic Architectures and Natural Product Scaffolds
The incorporation of the this compound motif into macrocyclic structures represents a significant synthetic challenge and an opportunity to create novel molecular architectures. Macrocycles are found in numerous bioactive natural products and are of great interest in drug discovery. The synthesis of such large rings often relies on key macrocyclization reactions, such as macrolactonization, macrolactamization, or ring-closing metathesis.
While direct examples of the integration of this compound itself into macrocycles are not abundant in the literature, the structural motif of an α,β-unsaturated ester is a common feature in many macrocyclic natural products. The synthesis of these complex molecules often involves the coupling of smaller fragments, and a derivative of this compound could serve as such a building block. For example, a seco-acid (the linear precursor to a macrolactone) could be synthesized with a this compound unit at one end, and an intramolecular esterification would then close the ring.
Chemoenzymatic strategies, which utilize enzymes for key transformations, are also powerful tools for macrocyclization. Thioesterase domains, for instance, are known to catalyze the cyclization of linear precursors in the biosynthesis of many macrocyclic peptides and polyketides. A chemically synthesized linear precursor containing the this compound moiety could potentially be a substrate for such an enzymatic cyclization.
Preparation of Chiral Derivatives and Enantiomerically Pure Analogues
The introduction of chirality into analogues of this compound can be achieved through various synthetic strategies, leading to enantiomerically pure compounds. This is of particular importance as the biological activity of chiral molecules often resides in only one of the enantiomers.
One approach is the use of chiral auxiliaries. For example, the diastereoselective preparation of both enantiomers of 2-methoxy-2-phenylpent-3-ynoic acids has been achieved using benzoyl-S,O-acetals as chiral auxiliaries. These auxiliaries guide the stereochemical outcome of a reaction and can be subsequently removed to yield the enantiomerically enriched product.
Biocatalysis offers a highly efficient and selective method for generating chiral molecules. Enzymes such as ene-reductases can catalyze the asymmetric reduction of a carbon-carbon double bond, potentially leading to chiral derivatives of this compound. For instance, the desymmetrization of 2,5-cyclohexadienones using ene-reductases has been shown to produce chiral cyclohexenones with high enantiomeric excess. This highlights the potential of biocatalysis to create stereogenic centers with high precision. A similar enzymatic approach could be envisioned for the asymmetric functionalization of the double bond in this compound derivatives. Furthermore, lipases are widely used for the kinetic resolution of racemic esters, a technique that could be applied to esters of this compound derivatives to separate enantiomers.
Advanced Spectroscopic and Structural Elucidation Studies
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment
No studies have been identified that apply VCD or ECD to determine the absolute configuration of chiral derivatives of 3-methoxyprop-2-enoic acid. While these techniques are powerful tools for stereochemical analysis, their application to this specific compound has not been documented in available scientific literature.
X-ray Crystallography for Solid-State Structural Characterization
There is no published X-ray crystallographic data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles in the solid state is not available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of 3-methoxyprop-2-enoic acid. DFT methods provide a good balance between computational cost and accuracy for molecules of this size.
By solving the Kohn-Sham equations, one can determine a variety of electronic properties. Key among these are the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, a DFT study on the related acrylic acid molecule calculated a HOMO-LUMO gap of 5.545 eV using the STO-3G basis set, indicating its chemical activity. researchgate.net Similar calculations for this compound would be expected to show how the methoxy (B1213986) group influences the electronic properties compared to the unsubstituted acrylic acid.
Furthermore, DFT calculations can accurately predict various molecular properties. These include the dipole moment, which influences solubility and intermolecular interactions, and the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. This is particularly valuable for understanding how the molecule will interact with biological targets, such as the cytochrome bc1 complex in the case of related fungicides. acs.org
Table 1: Calculated Electronic Properties of Acrylic Acid (for comparison)
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | - | DFT/STO-3G |
| LUMO Energy | - | DFT/STO-3G |
| HOMO-LUMO Gap | 5.545 eV | DFT/STO-3G |
Data sourced from a theoretical study on acrylic acid and is provided for illustrative purposes. researchgate.net
Conformational Analysis and Energy Minima Exploration
This compound possesses conformational flexibility due to rotation around its single bonds. A thorough conformational analysis is essential to identify the most stable geometries (energy minima) and to understand the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating dihedral angles, such as those associated with the methoxy group and the carboxylic acid group. For each conformation, a geometry optimization is performed to find the nearest local energy minimum. The relative energies of these conformers can then be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.
For this compound, key considerations would include the s-cis and s-trans conformations relative to the C-C single bond and the orientation of the methoxy and hydroxyl groups. Intramolecular hydrogen bonding between the carboxylic hydrogen and the methoxy oxygen or the carbonyl oxygen could also play a significant role in stabilizing certain conformations. Identifying the global minimum energy structure is crucial as it represents the most likely conformation of the molecule in the gas phase or in non-polar solvents.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Theoretical calculations are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental spectra. DFT methods are widely used to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic overestimation of frequencies due to the harmonic approximation and basis set limitations, these can be corrected using empirical scaling factors. The predicted IR spectrum can be compared with experimental data to confirm the structure and identify characteristic peaks, such as the C=O, C=C, and C-O stretching vibrations.
Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the calculation of NMR chemical shifts (¹H and ¹³C). molport.com These theoretical shifts can be correlated with experimental values to aid in the assignment of complex spectra. For a molecule like this compound, this would help in unambiguously assigning the signals for the vinyl, methoxy, and carboxylic acid protons and carbons.
Table 2: Hypothetical Comparison of Experimental vs. Calculated Spectroscopic Data
| Parameter | Experimental Value (ppm) | Calculated Value (ppm) |
| ¹³C NMR (C=O) | 170 | 172 |
| ¹³C NMR (Cα) | 120 | 121 |
| ¹³C NMR (Cβ) | 145 | 146 |
| ¹H NMR (vinyl) | 5.8, 7.5 | 5.9, 7.6 |
| IR Freq (C=O) | 1720 cm⁻¹ | 1750 cm⁻¹ (unscaled) |
This table presents hypothetical data to illustrate the expected correlation between experimental and calculated values.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into the energetic profiles of reaction pathways and the structures of transient species like transition states. For reactions involving this compound, such as esterification or addition reactions across the double bond, theoretical studies can map out the entire reaction coordinate.
By locating the transition state structure for a given reaction step and calculating its energy, the activation energy barrier can be determined. mpg.de This provides a quantitative measure of the reaction's feasibility. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. acs.org
For example, in a study of the reaction between 2-methoxyfuran (B1219529) and a propenoate derivative, DFT calculations were used to explore different possible reaction pathways and identify the most probable mechanism by comparing the activation energies of various zwitterionic intermediates and transition states. mdpi.com A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.
Molecular Dynamics Simulations for Conformational Flexibility (if applicable)
While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. rsc.org
For a relatively small molecule like this compound, MD simulations can be particularly useful for studying its conformational flexibility in different environments, such as in aqueous solution. By simulating the molecule surrounded by explicit solvent molecules, one can observe how intermolecular interactions, like hydrogen bonding with water, influence its preferred conformations and dynamic behavior. acs.orgrsc.org
MD simulations can also be used to calculate thermodynamic properties like the free energy of solvation. Such simulations provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum calculations, which is crucial for understanding its properties in biological systems or as a solute in various chemical processes. mpg.de
Applications in Advanced Organic Synthesis and Materials Science
Methodologies for Corrosion Inhibition (using derivatives in acidic media)
The application of organic compounds as corrosion inhibitors in acidic media is a well-established field of study. These inhibitors function by adsorbing onto the metal surface, thereby creating a protective barrier that impedes the corrosive action of the acid. The effectiveness of these inhibitors is intrinsically linked to their molecular structure, which dictates their adsorption behavior. While direct research on the corrosion inhibition properties of 3-methoxyprop-2-enoic acid derivatives in acidic media is not extensively documented in publicly available scientific literature, the methodologies for evaluating such compounds are standardized. The principles of corrosion inhibition and the techniques used to assess them can be understood by examining studies on analogous compounds, such as acrylic acid and its derivatives.
The primary mechanism of corrosion inhibition by organic molecules in acidic solutions involves their adsorption onto the metal surface. This adsorption can occur through physical interactions (physisorption), chemical bonding (chemisorption), or a combination of both. The presence of heteroatoms like oxygen, nitrogen, and sulfur, as well as π-electrons in double or triple bonds or aromatic rings within the molecular structure, often enhances the inhibitory effect. These features allow the molecule to interact with the metal surface. In the case of derivatives of this compound, the presence of the carboxylic acid group, the carbon-carbon double bond, and the methoxy (B1213986) group could potentially contribute to its ability to act as a corrosion inhibitor.
Several electrochemical and surface analysis techniques are employed to investigate the efficacy of potential corrosion inhibitors. These methods provide quantitative data on the reduction of the corrosion rate and qualitative information about the protective film formed on the metal surface.
Electrochemical Techniques:
Potentiodynamic Polarization: This technique involves changing the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot, from which the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (anodic and cathodic) can be determined. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr can suggest whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type inhibitor).
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of effective corrosion protection.
Surface Analysis Techniques:
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive medium, with and without the inhibitor. In the absence of an effective inhibitor, the metal surface will show significant damage, such as pitting and uniform corrosion. A smooth surface in the presence of the inhibitor suggests the formation of a protective film.
Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the metal surface. The detection of elements from the inhibitor molecule (such as carbon and oxygen) on the metal surface confirms its adsorption.
Weight Loss Method:
This is a simple and straightforward method where a pre-weighed metal coupon is immersed in the corrosive solution with and without the inhibitor for a specific duration. The weight loss of the coupon is measured, and the corrosion rate and inhibition efficiency are calculated.
While specific data for this compound derivatives is not available, the table below summarizes findings from studies on related acrylic acid derivatives, illustrating the type of data generated through these methodologies.
| Inhibitor | Metal | Medium | Technique(s) | Key Findings |
| Polyacrylic acid | Carbon Steel | 1M HCl | Potentiodynamic Polarization, SEM, EDX | Acts as a mixed-type inhibitor; inhibition efficiency increases with concentration. |
| Acrylic acid | C-Steel | 0.5M H2SO4 | Weight Loss, Potentiodynamic Polarization | Functions as a mixed-type inhibitor; adsorption follows the Temkin isotherm. |
| Poly(acrylic acid-co-methoxypoly(ethylene glycol) methacrylate) | Steel | Aqueous | Electrochemical | The copolymer effectively inhibits corrosion, with performance dependent on the monomer ratio. |
The investigation into the potential of this compound derivatives as corrosion inhibitors would follow these established methodologies. Theoretical studies, such as Density Functional Theory (DFT), could also be employed to predict the adsorption behavior and reactive sites of the molecule, further guiding experimental work in this area.
Natural Occurrence and Biosynthetic Considerations
Identification in Natural Products (e.g., Mitragynine (B136389) and related alkaloids)
The 3-methoxyprop-2-enoic acid framework is a constituent of several monoterpene indole (B1671886) alkaloids, most notably those found in the leaves of the Southeast Asian tree Mitragyna speciosa, commonly known as kratom. acs.org The primary psychoactive alkaloid in kratom, mitragynine, features this methoxyacrylate group as a defining part of its complex corynanthe-type scaffold. nsf.gov
Detailed analysis of M. speciosa has revealed a rich mixture of related alkaloids that also share this structural feature. acs.org These include diastereomers of mitragynine, such as speciogynine (B3026189) and speciociliatine, which differ in their stereochemistry but retain the this compound-derived portion. acs.org The presence and relative abundance of these alkaloids can vary between different strains and batches of the plant material. acs.org
Beyond the well-known alkaloids in Mitragyna speciosa, the methyl ester of this compound, known as methyl 3-methoxyacrylate, has been isolated from the plant Lysimachia clethroides. medchemexpress.com This suggests that while the free acid itself is not commonly reported as a natural product, its esterified form can be found in other plant families. Another related alkaloid, corynantheidine (B1225087), which is a precursor to mitragynine, also contains this structural element and is found in Mitragyna speciosa. nsf.govontosight.ai
The following table summarizes the key natural products identified to contain the this compound moiety.
| Compound Name | Natural Source |
| Mitragynine | Mitragyna speciosa |
| Speciogynine | Mitragyna speciosa |
| Speciociliatine | Mitragyna speciosa |
| Corynantheidine | Mitragyna speciosa |
| Methyl 3-methoxyacrylate | Lysimachia clethroides |
Proposed Biosynthetic Pathways for this compound-Containing Compounds
The biosynthesis of the this compound moiety is not an independent pathway that produces the free acid for later incorporation. Instead, it is an integral part of the late-stage tailoring of the complex monoterpene indole alkaloid skeleton in plants like Mitragyna speciosa. nih.gov The entire alkaloid is constructed from precursor molecules, and the characteristic methoxy (B1213986) group is added in one of the final steps.
The proposed biosynthetic pathway for mitragynine and its relatives begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a common precursor for most monoterpene indole alkaloids. researchgate.net Following the deglycosylation of strictosidine to its aglycone form, a series of enzymatic reactions lead to the formation of the corynanthe-type scaffold. acs.orgnih.gov
A critical step in the formation of the this compound moiety is the O-methylation of an enol group on a precursor molecule. acs.orgnih.govbiorxiv.org Research has identified a specific enzyme, an enol O-methyltransferase (MsEnolMT), in Mitragyna speciosa that catalyzes this key reaction. acs.orgnih.gov This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM), a common methyl group donor in biological systems, to the hydroxyl group of an enol intermediate. acs.orgnih.gov
The substrate for this methylation is not 3-hydroxyprop-2-enoic acid, but rather a complex alkaloid intermediate known as (20S)- or (20R)-dihydrocorynantheine aldehyde. The action of MsEnolMT on this substrate results in the formation of (20S)-corynantheidine or (20R)-corynantheidine, respectively. acs.orgnih.gov These molecules now contain the complete this compound methyl ester moiety.
Further enzymatic steps, including a final methoxylation at a different position on the indole ring system, are required to convert corynantheidine into mitragynine. nih.gov The enzymes responsible for this final step are still under investigation, but it is clear that the formation of the this compound component is a highly specific, enzyme-catalyzed event within a larger biosynthetic cascade. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Strategies
Future research will likely focus on developing more sustainable and efficient methods for synthesizing 3-methoxyprop-2-enoic acid and its analogues. Key areas of exploration include:
Green Chemistry and Biocatalysis : A significant shift towards environmentally benign synthetic routes is anticipated. This includes the use of renewable feedstocks, such as glycerol, which can be converted to acrylic acid derivatives through various catalytic processes. rsc.orgum.sirsc.org Biocatalytic methods, employing enzymes like lipases, offer a promising avenue for the synthesis of optically active acrylates under mild conditions, which could be adapted for this compound derivatives. nih.govnih.govdoi.org The development of enzymatic processes would not only enhance sustainability but also provide access to chiral building blocks that are difficult to obtain through traditional chemical synthesis. youtube.com
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature and residence time, leading to higher yields and safer operation, especially for highly reactive intermediates like acryloyl chlorides. rsc.orgresearchgate.netgoogle.compitt.edunih.gov Applying flow chemistry to the synthesis of this compound could enable scalable, on-demand production with improved purity and efficiency.
C-H Activation : Direct C-H activation represents a powerful strategy for creating carbon-carbon and carbon-heteroatom bonds with high atom economy. researchgate.net Future research could explore the direct methoxylation or carboxylation of appropriate precursors to streamline the synthesis of this compound, bypassing multiple steps required in traditional methods. acs.orgacs.org
Expansion of Reactivity Profiles for New Chemical Transformations
The unique electronic and steric properties of this compound can be harnessed for a variety of chemical transformations that remain largely unexplored.
Modern Synthetic Methods : The electron-deficient double bond is ripe for exploitation using modern synthetic techniques. Photocatalysis and electrochemistry could unlock novel reaction pathways, such as radical additions and couplings, that are inaccessible under thermal conditions. researchgate.netnih.gov The functionalization of the alkene C-H bonds is another promising area, potentially allowing for the introduction of new functional groups with high selectivity. nih.govresearchgate.net
Cycloaddition Reactions : The potential of this compound as a dienophile or dipolarophile in cycloaddition reactions is an area that warrants further investigation. Its specific substitution pattern could lead to the stereoselective synthesis of complex cyclic and heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.
Integration with High-Throughput Experimentation and Artificial Intelligence in Synthesis
The discovery and optimization of new reactions and synthetic routes for this compound can be dramatically accelerated through the integration of modern automation and computational tools.
Accelerated Discovery : High-throughput experimentation (HTE) allows for the rapid screening of numerous reaction conditions, catalysts, and substrates. Current time information in Chatham County, US. When combined with artificial intelligence (AI) and machine learning algorithms, HTE can identify optimal synthetic protocols and even predict the outcomes of unknown reactions. rsc.orgCurrent time information in Chatham County, US.d-nb.info This synergistic approach could be pivotal in uncovering novel catalysts and reaction pathways for the efficient synthesis and functionalization of this compound and its derivatives. rsc.org The data generated from HTE can be used to train AI models, creating a feedback loop that continually refines the predictive power of the system and accelerates materials discovery. Current time information in Chatham County, US.
Exploration of Novel Materials Science Applications
The functional groups present in this compound make it an attractive monomer for the creation of advanced materials with tailored properties.
Functional Polymers : Acrylate-based polymers are known for their diverse properties, including transparency, elasticity, and stimuli-responsiveness. researchgate.netwikipedia.orgnih.gov The methoxy (B1213986) and carboxylic acid groups of this compound could be exploited to create polymers with unique characteristics, such as specific solubility, hydrophobicity, or the ability to coordinate metal ions. taylorandfrancis.com These polymers could find applications in coatings, adhesives, and smart materials. researchgate.netthermofisher.com Crosslinking polymers derived from monofunctional acrylates via C-H bond activation is an emerging area that could lead to materials with enhanced durability and chemical resistance. rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs) : The carboxylic acid moiety of this compound makes it a suitable organic linker for the synthesis of MOFs. researchgate.netnih.gov The presence of the methoxy group could influence the framework's pore size, shape, and surface chemistry, potentially leading to MOFs with novel properties for gas storage, separation, or catalysis. acs.orgnih.govosti.gov The flexibility of such aliphatic-based ligands can also impart unique stimuli-responsive behaviors to the resulting frameworks. nih.gov
Interdisciplinary Research in Chemical Biology (emphasizing tool development, not therapeutic outcomes)
The reactivity of the acrylate (B77674) moiety towards nucleophiles makes this compound a valuable scaffold for the development of chemical tools for biological research.
Bioconjugation and Chemical Probes : The electron-deficient alkene in this compound can act as a Michael acceptor, enabling it to react with nucleophilic residues on biomolecules, such as the thiol group of cysteine. researchgate.netresearchgate.netnih.gov This reactivity can be harnessed to develop chemical probes for labeling proteins and studying their function. burleylabs.co.uk Future research could focus on fine-tuning the reactivity and selectivity of this compound derivatives to create highly specific probes for particular cellular targets.
Dynamic and Reversible Labeling : There is growing interest in developing reversible covalent probes that allow for dynamic studies of biological processes. It may be possible to design derivatives of this compound where the Michael addition is reversible, for instance, under the influence of light. nih.govrsc.org Such photo-controllable probes would be invaluable tools for spatiotemporal control over protein labeling in living cells. The development of novel acrylate derivatives for techniques like expansion microscopy also highlights the potential for this compound class in advanced biological imaging. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methoxyprop-2-enoic acid, and how can reaction conditions be optimized for academic-scale preparation?
- Methodological Answer : Synthesis typically involves condensation reactions or functional group modifications of propenoic acid derivatives. For example, thiazole-containing analogs (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) are synthesized via coupling reactions under controlled pH and temperature . Optimization includes adjusting solvent polarity (e.g., aqueous vs. organic), catalytic systems (e.g., acid/base catalysts), and reaction time to maximize yield while minimizing side reactions. Analytical techniques like TLC and HPLC should monitor progress.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Methodological Answer :
- NMR : Analyze methoxy (-OCH₃) proton signals (δ ~3.3–3.5 ppm) and α,β-unsaturated carboxylic acid protons (δ ~5.5–7.0 ppm for vinyl protons; δ ~12–14 ppm for -COOH) .
- IR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns should align with the molecular formula (C₄H₆O₃) .
Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services to prevent environmental contamination . Neutralization of acidic residues with bicarbonate prior to disposal is advised.
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives, and what role do hydrogen-bonding patterns play in structural determination?
- Methodological Answer : Use SHELXL for refinement, focusing on resolving disorder in methoxy or vinyl groups . Hydrogen-bonding networks (e.g., O-H···O interactions between -COOH groups) stabilize crystal packing; graph-set analysis (e.g., Etter’s rules) can identify recurring motifs like chains or rings . Conflicting data from twinned crystals require high-resolution data collection and twin-law refinement .
Q. What computational methods are suitable for predicting the reactivity and intermolecular interactions of this compound in supramolecular chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (e.g., HOMO-LUMO gaps) and hydrogen-bond strengths . Molecular dynamics simulations predict aggregation behavior in solvents. Tools like Mercury (CCDC) visualize π-π stacking and van der Waals interactions critical for co-crystal design .
Q. How should conflicting data from different analytical techniques (e.g., NMR vs. XRD) be systematically analyzed to confirm the structure of this compound?
- Methodological Answer : Cross-validate spectral and crystallographic
- NMR vs. XRD : Discrepancies in proton assignments may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect equilibrium shifts .
- Statistical Validation : Apply Hamilton R-factors and residual density maps in XRD to assess model accuracy . For ambiguous cases, synthesize derivatives (e.g., methyl esters) to simplify spectral interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
